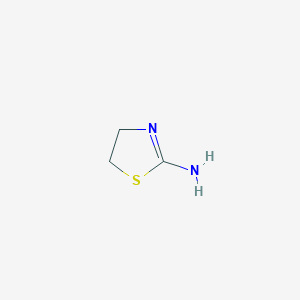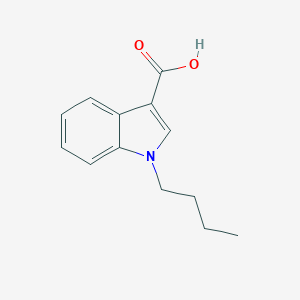
1-butylindole-3-carboxylic Acid
概要
説明
1-butylindole-3-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. It has a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用機序
The exact mechanism of action of 1-butylindole-3-carboxylic acid is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound has also been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
生化学的および生理学的効果
1-butylindole-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. This compound has also been shown to regulate glucose metabolism, reduce oxidative stress, and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 1-butylindole-3-carboxylic acid in lab experiments is its ability to modulate various signaling pathways and gene expression. This makes it a useful tool for investigating the underlying mechanisms of various diseases and for identifying potential therapeutic targets. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 1-butylindole-3-carboxylic acid. One area of interest is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways and compounds.
科学的研究の応用
1-butylindole-3-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound has also been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
CAS番号 |
154287-01-1 |
|---|---|
製品名 |
1-butylindole-3-carboxylic Acid |
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
1-butylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-14-9-11(13(15)16)10-6-4-5-7-12(10)14/h4-7,9H,2-3,8H2,1H3,(H,15,16) |
InChIキー |
FCDUTQOVTAGBSP-UHFFFAOYSA-N |
SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)O |
正規SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

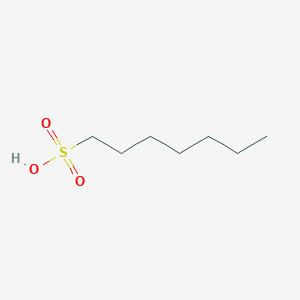
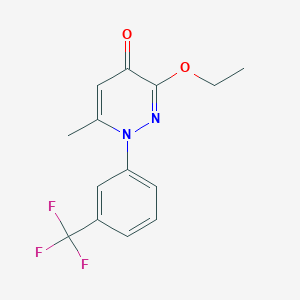
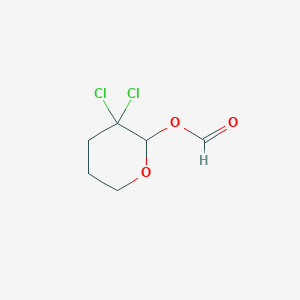
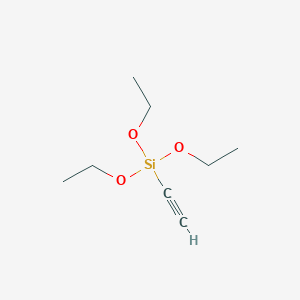
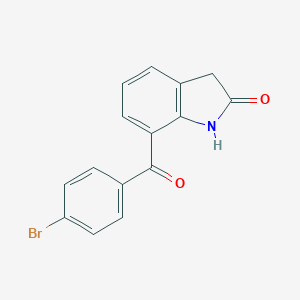
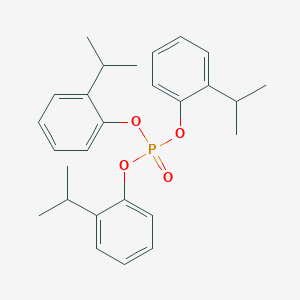
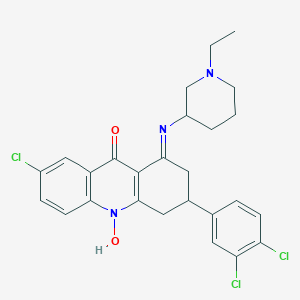
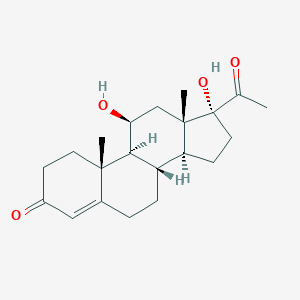
![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
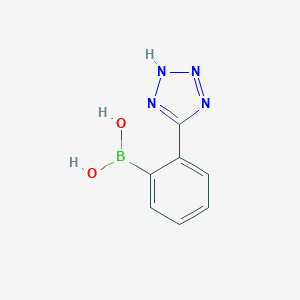
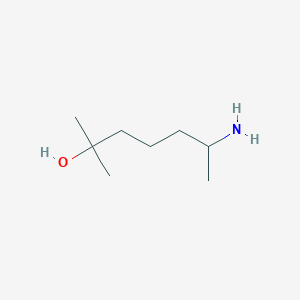
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)
